

Lenvatinib: A Comprehensive Technical Guide on its Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical and structural properties of Lenvatinib, a multi-kinase inhibitor pivotal in oncology research and treatment. The information is curated for professionals in drug development and scientific research, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.

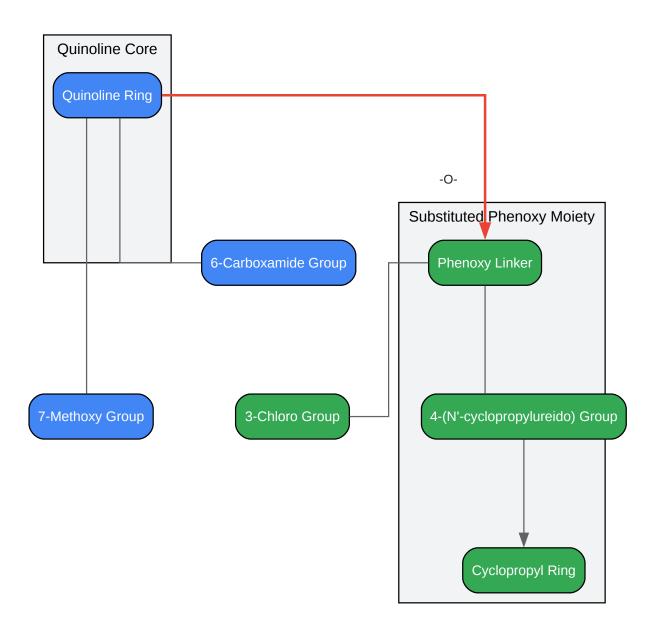
Chemical Identity and Structure

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor.[1][2] Its chemical structure is characterized by a quinoline core linked to a substituted phenoxy moiety containing a cyclopropylureido group. It is typically used in its mesylate salt form to improve its pharmaceutical properties.[3][4]

Chemical Structure Visualization

The following diagram illustrates the principal chemical groups of Lenvatinib and their connectivity.





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Caption: Simplified schematic of Lenvatinib's core chemical structure.

Chemical Identification

Quantitative identifiers for Lenvatinib are summarized in the table below.



Identifier	Value	Source(s)
IUPAC Name	4-[3-Chloro-4- (cyclopropylcarbamoylamino)p henoxy]-7-methoxyquinoline-6- carboxamide	[2][3]
CAS Number	417716-92-8 (Lenvatinib free base)	[3][5]
857890-39-2 (Lenvatinib mesylate)	[1][3]	
Molecular Formula	C21H19CIN4O4	[2][5][6]
Molecular Weight	426.85 g/mol	[5][7]
Synonyms	E7080, ER-203492-00, Lenvima, Kisplyx	[2][5][8]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Lenvatinib is a white powder.[1]

Property	Value	Source(s)
Melting Point	>216°C (decomposes)	[9]
pKa (Strongest Basic)	5.4	[10]
pKa (Strongest Acidic)	12.37	[10]
LogP	3.03 (ALOGPS)	[10]
Water Solubility	0.00622 mg/mL (practically insoluble)	[1][10]
DMSO Solubility	~50 mg/mL (warmed)	[7]
DMF Solubility	~1 mg/mL	[5][11]
Appearance	White to pale yellow powder	[1][6]



Mechanism of Action & Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that selectively inhibits the kinase activities of various receptors involved in oncogenic and proangiogenic pathways.[1][2][12] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, 4), Platelet-Derived Growth Factor (PDGF) receptor PDGFRα, as well as KIT and RET proto-oncogenes. [1][2][12] By blocking these pathways, Lenvatinib effectively suppresses tumor angiogenesis and cellular proliferation.[8][13]

Inhibitory Activity

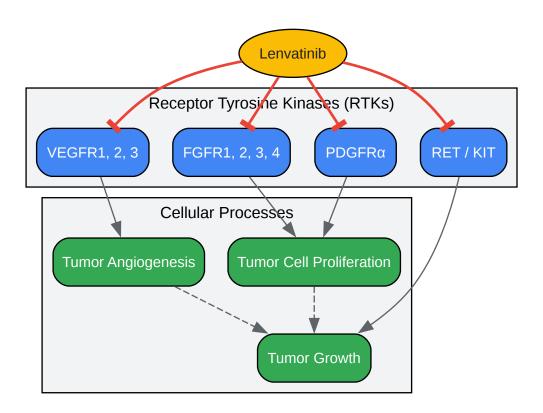
The inhibitory concentrations (IC50) demonstrate Lenvatinib's potency against key kinases.

Kinase Target	IC50 (nM)	Source(s)
VEGFR2 (KDR)	4.0	[5][9][11]
VEGFR3 (Flt-4)	5.2	[5][9][11]
VEGFR1 (Flt-1)	22	[5][9][11]
FGFR1	46	[5][11]
PDGFRα	51	[5][11]
PDGFRβ	39	[5]
KIT	100	[5][11]

Signaling Pathway Inhibition Diagram

The diagram below visualizes the primary mechanism of action for Lenvatinib.





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Caption: Lenvatinib's inhibition of key RTKs and downstream pathways.

Pharmacokinetic Properties

Lenvatinib is administered orally and exhibits predictable pharmacokinetic behavior.[14]

Parameter	Value	Source(s)
Bioavailability	~85%	[14]
Half-life (t1/2)	~28 hours	[14]
Metabolism	Primarily via Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase	[14]
Excretion	Feces (~65%) and Urine (~25%)	[14]



Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for common experiments used to characterize Lenvatinib.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the IC₅₀ of Lenvatinib against a specific tyrosine kinase, such as VEGFR2, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

- Recombinant human kinase (e.g., VEGFR2)
- Biotinylated substrate peptide (e.g., poly(GT)-biotin)
- ATP (Adenosine triphosphate)
- Lenvatinib stock solution (in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Stop solution (e.g., EDTA in buffer)
- Detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)
- 384-well low-volume assay plates

Methodology:

- Compound Dilution: Prepare a serial dilution of Lenvatinib in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- Reaction Setup: To each well of the assay plate, add the kinase, the biotinylated substrate, and the Lenvatinib dilution (or vehicle control).
- Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.

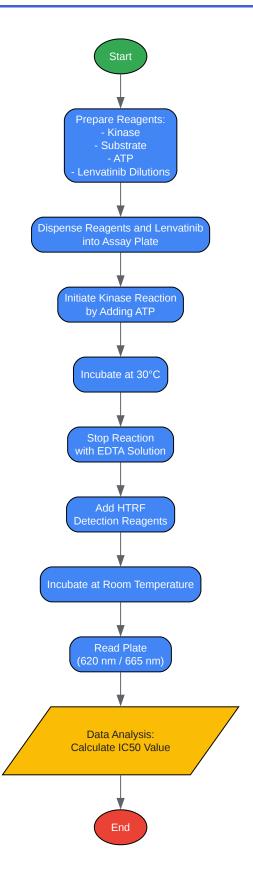


- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Stop Reaction: Terminate the reaction by adding the stop solution containing EDTA.
- Detection: Add the HTRF detection reagents (Eu-Ab and SA-XL665) to the wells.
- Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm and 665 nm.
- Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of Lenvatinib concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro kinase inhibition assay described above.





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